REACTION_SMILES
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[CH2:28]([Cl:29])[Cl:30].[CH3:1][O:2][c:3]1[c:4]([N+:12](=[O:13])[O-:14])[c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10][cH:11]1.[CH3:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[Cl:15][P:16]([Cl:17])([Cl:18])([Cl:19])[Cl:20]>>[CH3:1][O:2][c:3]1[c:4]([N+:12](=[O:13])[O-:14])[c:5]([C:6](=[O:7])[Cl:15])[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(C(=O)O)c1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClP(Cl)(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COc1cccc(C(=O)Cl)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |